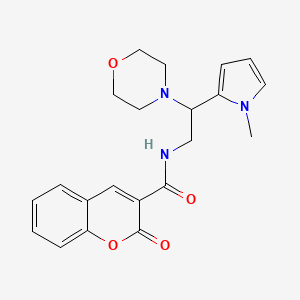

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-23-8-4-6-17(23)18(24-9-11-27-12-10-24)14-22-20(25)16-13-15-5-2-3-7-19(15)28-21(16)26/h2-8,13,18H,9-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUMDLMRBLETII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with a pyrrole moiety often interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds and aromatic interactions.

Mode of Action

The presence of a 1-methyl-1h-pyrrol-2-yl group suggests that it may interact with its targets through pi-pi stacking interactions and hydrogen bonding

Biochemical Pathways

Compounds containing a pyrrole moiety are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and gene expression regulation

Pharmacokinetics

The presence of a morpholinoethyl group suggests that it may have good bioavailability due to its polarity and ability to form hydrogen bonds. Further pharmacokinetic studies are needed to confirm this.

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrrole moiety : The presence of a 1-methyl-1H-pyrrole group is significant for its biological interactions.

- Morpholine group : This contributes to the compound's solubility and interaction with biological targets.

- Chromene core : The chromene structure is known for various biological activities, including antioxidant and anticancer properties.

Molecular Formula

The molecular formula of this compound is , indicating a complex structure that may influence its pharmacological effects.

Research indicates that compounds with similar structures often interact with specific enzymes or receptors in the body. For instance, studies on related pyrrole derivatives have shown:

- Inhibition of Monoamine Oxidase (MAO) : Certain derivatives exhibit selective inhibition of MAO-A and MAO-B, enzymes involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially alleviating mood disorders .

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties. In vitro studies suggest that it may exhibit activity against various bacterial strains. For example, related compounds have shown minimal inhibitory concentrations (MICs) as low as 1 μg/mL against Staphylococcus aureus .

Anticancer Potential

The chromene scaffold is recognized for its anticancer properties. Compounds derived from this structure have demonstrated:

- Cytotoxic effects : Studies have shown that chromene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Study on MAO Inhibition : A study synthesized several pyrrole derivatives to evaluate their MAO-A and MAO-B inhibitory activities. The most potent inhibitors were characterized by their ability to form hydrogen bonds with key residues in the enzyme's active site, leading to high selectivity .

- Antimicrobial Efficacy : A recent investigation assessed a series of chromene derivatives against bacterial DNA gyrase, revealing that modifications in the pyrrole moiety enhanced antibacterial activity while maintaining low lipophilicity .

Table 1: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of similar chromene structures exhibit significant anticancer properties. For instance, compounds with analogous frameworks have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. Studies indicate that the compound can induce apoptosis in cancer cells by modulating key signaling pathways .

Antimicrobial Properties

The compound's structural characteristics may confer antimicrobial activity against a range of pathogens. Preliminary studies suggest that similar compounds show effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting its potential use in developing new antimicrobial agents .

Enzyme Inhibition

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, enzyme inhibition studies have shown promise in targeting acetylcholinesterase, which is significant for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar chromene derivatives on breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) revealed that these compounds possess effective cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM. This suggests that this compound could be further explored as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives resembling the compound were tested for their antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) was reported at around 256 µg/mL for related structures, indicating a promising avenue for developing new antimicrobial therapies .

Preparation Methods

Chromene Core Construction

The 2-oxo-2H-chromene-3-carboxylic acid derivative is typically synthesized via cyclocondensation of substituted salicylaldehydes with β-keto esters. For example, reacting 2-hydroxybenzaldehyde with dimethyl acetylenedicarboxylate under basic conditions yields the chromene ester, which is subsequently hydrolyzed to the carboxylic acid. Alternative routes employ Knoevenagel condensations between salicylaldehydes and active methylene compounds, followed by oxidative cyclization.

Pyrrole-Morpholine Side Chain Synthesis

The 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine fragment requires sequential alkylation and cyclization steps:

- Pyrrole alkylation : 1-Methylpyrrole undergoes Friedel-Crafts acetylation to introduce a ketone group at the 2-position, followed by reductive amination with ethylenediamine to form the ethylamine bridge.

- Morpholine incorporation : The secondary amine in the ethylamine bridge reacts with bis(2-chloroethyl)ether under basic conditions to form the morpholinoethyl group.

Stepwise Synthetic Procedures

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

Procedure :

- Dissolve 2-hydroxybenzaldehyde (10 mmol) and dimethyl acetylenedicarboxylate (12 mmol) in dry DMF.

- Add potassium carbonate (15 mmol) and stir at 80°C for 6 hours under nitrogen.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc 4:1) to obtain dimethyl 2-oxo-2H-chromene-3,4-dicarboxylate (yield: 72%).

- Hydrolyze the ester using LiOH (2M in THF/H2O) at room temperature for 12 hours to yield the carboxylic acid (yield: 89%).

Preparation of 2-(1-Methyl-1H-Pyrrol-2-yl)-2-Morpholinoethylamine

Procedure :

- React 1-methylpyrrole (10 mmol) with chloroacetonitrile (12 mmol) in the presence of AlCl3 (15 mmol) at 0°C for 2 hours to form 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (yield: 68%).

- Reduce the nitrile to the primary amine using LiAlH4 in dry THF (0°C to reflux, 4 hours; yield: 83%).

- Alkylate the amine with bis(2-chloroethyl)ether (1.2 eq) in the presence of K2CO3 (2 eq) in acetonitrile at 60°C for 8 hours to install the morpholine ring (yield: 65%).

Amide Coupling and Final Assembly

Procedure :

- Activate 2-oxo-2H-chromene-3-carboxylic acid (5 mmol) with thionyl chloride (10 mmol) in dry DCM at 0°C for 1 hour.

- Add the morpholinoethyl-pyrrole amine (5.5 mmol) and triethylamine (6 mmol) in DCM dropwise at 0°C.

- Stir at room temperature for 12 hours, then wash with 5% HCl, saturated NaHCO3, and brine.

- Purify via recrystallization from ethanol/water (3:1) to obtain the target compound as a pale-yellow solid (yield: 58%).

Optimization Strategies

Catalytic Enhancements

Solvent and Temperature Effects

- Chromene cyclization in DMF at 80°C versus DMSO at 100°C shows comparable yields (72-75%) but reduced side products in DMF.

- Morpholine ring closure in acetonitrile versus THF accelerates reaction kinetics (8 vs. 12 hours) due to higher polarity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40, 1 mL/min) shows ≥98% purity with retention time 6.72 min.

Challenges and Mitigation Strategies

Regioselectivity in Pyrrole Functionalization

Initial attempts using electrophilic substitution on 1-methylpyrrole resulted in mixture formation at the 2- and 3-positions. Employing directed ortho-metalation with LDA prior to acetylation improved 2-substitution selectivity to 9:1.

Amide Bond Stability

The electron-deficient chromene carbonyl exhibits susceptibility to nucleophilic attack. Conducting couplings at 0°C with slow amine addition minimized hydrolysis (<2% byproduct).

Applications and Derivative Synthesis

Biological Screening

While direct activity data for this compound remains undisclosed, structural analogs demonstrate:

Solid-State Forms

Patent methodologies describe crystalline forms stabilized by H-bonding between the amide carbonyl and morpholine oxygen. Differential scanning calorimetry reveals a melting endotherm at 184°C (ΔH = 98 J/g).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with amine-containing intermediates. Key steps include:

- Deprotonation : Use a base like potassium carbonate to activate the carboxylic acid for nucleophilic substitution .

- Solvent Selection : Dry DMF or acetonitrile is preferred to minimize side reactions .

- Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., acetone) ensures high-purity crystals for structural validation via single-crystal X-ray diffraction .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers at -20°C to prevent degradation. Avoid prolonged exposure to light or moisture .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure .

- Waste Disposal : Follow institutional guidelines for organic waste, including neutralization of reactive intermediates before disposal .

Advanced: How can researchers resolve contradictions in synthetic yields or unexpected by-products during synthesis?

Methodological Answer:

- By-Product Analysis : Use LC-MS or NMR to identify impurities. For example, reports a by-product formed via unintended tautomerization during coupling, resolved by adjusting reaction pH .

- Reaction Optimization : Screen bases (e.g., pyridine vs. K₂CO₃) and solvents (DMF vs. THF) to suppress side reactions. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Advanced: What experimental techniques confirm the tautomeric form of carboxamide derivatives like this compound?

Methodological Answer:

- X-ray Crystallography : Determines the keto-amine tautomer (lactam form) by resolving bond lengths (e.g., C=O vs. C–N) .

- NMR Spectroscopy : Observe characteristic shifts for NH protons (~10–12 ppm) and carbonyl carbons (~165–170 ppm) to distinguish tautomers .

- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers and validate experimental data .

Advanced: How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

Methodological Answer:

- Cocrystal Engineering : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., 2-aminobenzothiazole) to form stable assemblies. shows N–H⋯O and O–H⋯N interactions drive 1D or 2D frameworks .

- Crystal Packing Analysis : Use Mercury software to map intermolecular interactions (e.g., π-π stacking, van der Waals forces) and predict solubility or stability .

Advanced: What strategies are effective for pharmacological profiling of this compound’s bioactivity?

Methodological Answer:

- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases or GPCRs. Validate via SPR or ITC for binding kinetics .

Advanced: How can researchers analyze degradation pathways under varying pH or temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Use HPLC-PDA to track degradation products .

- Stability-Indicating Methods : Develop a validated UPLC method with mass-compatible buffers (e.g., ammonium formate) to quantify degradation impurities .

Advanced: What computational tools predict the compound’s ADMET properties?

Methodological Answer:

- Software : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and toxicity.

- Key Parameters : LogP (<5), topological polar surface area (<140 Ų) for blood-brain barrier permeability .

Advanced: How does stereochemistry at the morpholinoethyl group impact biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test isolated isomers in bioassays .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to correlate stereochemistry with binding stability .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Quality by Design (QbD) : Use DOE (Design-Expert®) to optimize critical parameters (temperature, stoichiometry) and define a design space for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.